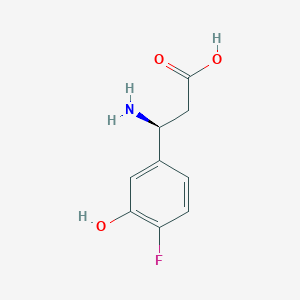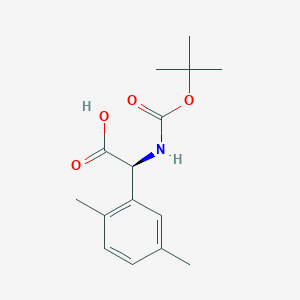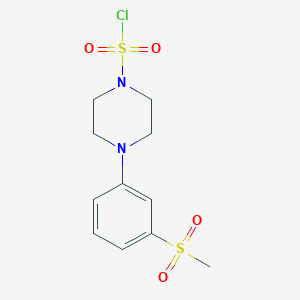
(3S)-3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid is an organic compound that features both an amino group and a hydroxyl group attached to a phenyl ring, which is further substituted with a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of 4-fluoro-3-hydroxybenzoic acid as a starting material . This compound can be synthesized through a series of reactions including nitration, reduction, and diazotization, followed by substitution with fluorine.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic synthesis methods, which offer advantages in terms of environmental and safety impacts. For example, the use of E. coli coexpressing specific enzymes can facilitate the synthesis of fluorinated compounds . This method is advantageous due to its efficiency and reduced environmental footprint compared to traditional chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce an amine.
Applications De Recherche Scientifique
(3S)-3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Mécanisme D'action
The mechanism by which (3S)-3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with target molecules, while the fluorine atom can enhance the compound’s stability and bioavailability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
(3S)-3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid is unique due to the presence of both an amino and a hydroxyl group on the phenyl ring, along with a fluorine atom. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H10FNO3 |
|---|---|
Poids moléculaire |
199.18 g/mol |
Nom IUPAC |
(3S)-3-amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10FNO3/c10-6-2-1-5(3-8(6)12)7(11)4-9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1 |
Clé InChI |
GXLWXXLLHDVLRR-ZETCQYMHSA-N |
SMILES isomérique |
C1=CC(=C(C=C1[C@H](CC(=O)O)N)O)F |
SMILES canonique |
C1=CC(=C(C=C1C(CC(=O)O)N)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-(2-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine](/img/structure/B15237560.png)



![2-Tert-Butyl 6-Methyl 2-Azaspiro[4.5]Decane-2,6-Dicarboxylate](/img/structure/B15237578.png)
![4-Chloro-1-methyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine](/img/structure/B15237583.png)
![trans-Octahydrofuro[3,4-C]pyridine hcl](/img/structure/B15237591.png)
![3-Amino-3-[5-bromo-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15237598.png)




